(4-(sec-Butyl)phenyl)hydrazine hydrochloride
Description
Properties
IUPAC Name |
(4-butan-2-ylphenyl)hydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-8(2)9-4-6-10(12-11)7-5-9;/h4-8,12H,3,11H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVKNQNDFNKJRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Detailed Process Parameters (Adapted for 4-(sec-Butyl)phenyl derivative):
| Step | Conditions & Reagents | Notes |
|---|---|---|
| Diazotization | 0–7 °C, pH 1–2, sodium nitrite in HCl solution | Slow addition to maintain temperature |
| Reduction | Sodium pyrosulfite or sodium bisulfite/sulfite mixture, pH 7–9, 10–35 °C (preferably 20 °C) | Reaction time ~30 min; high purity (>98%) |
| Acidification | Concentrated HCl, heating to 95–100 °C | Precipitates hydrazine hydrochloride |
| Purification | Filtration, washing, recrystallization | Final purity >98% by HPLC |
This method offers advantages of low cost, short reaction time, and high purity, and can be adapted for substituted phenylhydrazines by using the corresponding substituted diamine hydrochloride as starting material.
Organolithium Route via Hydrazide Intermediates
For electron-rich or sterically hindered substituted phenylhydrazines such as those with alkyl substituents (sec-butyl is a branched alkyl), a synthetic protocol involving:
- Lithiation of the substituted aryl bromide (e.g., 4-(sec-butyl)bromobenzene) with tert-butyllithium at low temperature (−78 °C).
- Reaction with di-tert-butyl azodicarboxylate (DTBAD) to form Boc-protected hydrazides.
- Acid-induced deprotection of Boc groups using trifluoromethanesulfonic acid (TfOH) at −40 °C for short times (~90 seconds).
- Isolation of the hydrazine hydrochloride salt.
Key Features:
| Step | Conditions & Reagents | Yield & Purity |
|---|---|---|
| Lithiation | tert-BuLi, THF, −78 °C, 1.5 h | Formation of aryllithium intermediate |
| Hydrazide formation | DTBAD, THF, −78 °C to room temp, 1.5 h | Hydrazides isolated in 43–71% yield |
| Deprotection | TfOH (5 equiv), CF3CH2OH/CH2Cl2, −40 °C, ~90 sec | Hydrazines obtained in 60–86% yield, >90% purity |
| Final isolation | Acidification, filtration | Suitable for further transformations |
This method is particularly suitable for oleophilic, electron-rich phenylhydrazines and provides a clean, efficient route with short reaction times and high purity products.
Direct Nucleophilic Substitution on Halogenated Aromatics
Another approach involves reacting halogenated aromatic compounds (e.g., dichlorofluorobenzene derivatives) with hydrazine or hydrazine hydrate in organic solvents such as tetrahydrofuran (THF) at mild temperatures (0–60 °C). This method:
- Allows for selective substitution of halogen atoms by hydrazine.
- Can be performed under atmospheric or reduced pressure.
- Offers high selectivity and conversion with minimal by-products.
- Is adaptable to various substituted phenylhydrazines.
While this method is more common for haloalkyl-substituted phenylhydrazines, it can be adapted for alkyl-substituted derivatives with appropriate halogenated precursors.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reagents & Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Diazotization-Reduction | Substituted phenyl diamine hydrochloride | NaNO2/HCl (0–7 °C), Na2S2O5 or NaHSO3/Na2SO3 (pH 7–9, 20 °C), HCl (95–100 °C) | >80 | >98 | Industrially scalable, cost-effective | Requires substituted diamine salt |
| Organolithium + Boc Hydrazide | 4-(sec-butyl)bromobenzene | tert-BuLi (−78 °C), DTBAD, TfOH (−40 °C) | 60–86 | >90 | High purity, suitable for sensitive groups | Requires low temp, inert atmosphere |
| Nucleophilic Substitution | Halogenated aromatic (e.g., dichlorofluorobenzene) | Hydrazine hydrate, THF, 0–60 °C | ~80 | ~90 | Mild conditions, high selectivity | Limited to suitable halogenated precursors |
Research Findings and Notes
The diazotization-reduction method using sodium pyrosulfite as reducing agent significantly shortens reaction time to about 30 minutes and yields high purity hydrazine hydrochloride (>98%).
The organolithium route with Boc-protected hydrazides followed by acid deprotection is effective for electron-rich and sterically hindered phenylhydrazines, with reaction times under 2 minutes for deprotection and yields up to 86%.
The nucleophilic substitution method allows for selective substitution on halogenated aromatics with hydrazine sources, offering a broad solvent choice and mild reaction conditions, enhancing industrial feasibility.
Maintaining pH and temperature control during reduction steps is critical to avoid side reactions and ensure high purity.
Chemical Reactions Analysis
(4-(sec-Butyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo substitution reactions, where the hydrazine group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(4-(sec-Butyl)phenyl)hydrazine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of azo compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-(sec-Butyl)phenyl)hydrazine hydrochloride involves its interaction with molecular targets, leading to various biochemical effects. The compound can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Molecular Comparisons
| Compound Name | Substituent | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|---|
| (4-(sec-Butyl)phenyl)hydrazine HCl | -CH(CH2CH3)2 (para) | C10H15ClN2 | 200.7 | Branched alkyl group; moderate steric bulk |
| (4-Phenylphenyl)hydrazine HCl | -C6H5 (para) | C12H13ClN2 | 220.7 | Biphenyl group; increased lipophilicity |
| 4-(Methylsulfonyl)phenylhydrazine HCl | -SO2CH3 (para) | C7H9ClN2O2S | 220.7 | Electron-withdrawing sulfonyl group |
| [4-(Difluoromethoxy)phenyl]hydrazine HCl | -OCHF2 (para) | C7H7ClF2N2O | 208.6 | Electron-withdrawing difluoromethoxy group |
| (4-Isopropoxyphenyl)hydrazine HCl | -OCH(CH3)2 (para) | C9H13ClN2O | 200.7 | Ether group; moderate electron donation |
| 3-(tert-Butyl)phenylhydrazine HCl | -C(CH3)3 (meta) | C10H15ClN2 | 200.7 | Bulky tert-butyl group; meta substitution |
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., -SO2CH3, -OCHF2) exhibit increased acidity in the hydrazine NH group, enhancing reactivity in nucleophilic additions . In contrast, sec-butyl and isopropoxy groups provide steric bulk or mild electron donation, affecting reaction kinetics in heterocyclic syntheses .
- Positional Effects : Meta-substituted tert-butyl derivatives (e.g., 3-(tert-Butyl)phenylhydrazine HCl) show reduced conjugation with the hydrazine group compared to para-substituted analogs, altering their electronic profiles .
Biological Activity
(4-(sec-Butyl)phenyl)hydrazine hydrochloride, a compound with the chemical formula C11H16ClN2, is a hydrazine derivative that has garnered attention for its potential biological activities. This article aims to provide an in-depth analysis of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 210.71 g/mol
- CAS Number: 1049748-81-3
- IUPAC Name: (4-(sec-Butyl)phenyl)hydrazine hydrochloride
The biological activity of (4-(sec-Butyl)phenyl)hydrazine hydrochloride is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The hydrazine functional group can undergo oxidation, leading to the formation of reactive intermediates that may exert cytotoxic effects or modulate signaling pathways.
Biological Activities
-
Antioxidant Activity
- Studies have demonstrated that hydrazine derivatives can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cellular components from damage.
-
Cytotoxicity
- Research indicates that (4-(sec-Butyl)phenyl)hydrazine hydrochloride may induce cytotoxic effects in certain cancer cell lines. The compound has shown promise in selectively targeting malignant cells while sparing normal cells, which is a desirable trait in cancer therapeutics.
-
Genotoxicity
- Genotoxic effects have been observed in various studies, where the compound was shown to induce DNA damage in vitro. This raises concerns regarding its safety profile and potential implications for human health.
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Cytotoxicity | Induces cell death in cancer cell lines | |
| Genotoxicity | Causes DNA damage in bacterial assays |
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on various cancer cell lines revealed that (4-(sec-Butyl)phenyl)hydrazine hydrochloride exhibited significant cytotoxicity, with IC50 values indicating effective concentration levels for inducing apoptosis. The mechanism was linked to oxidative stress induction and subsequent activation of apoptotic pathways.
Case Study: Genotoxicity Assessment
In a genotoxicity assessment using the Ames test, (4-(sec-Butyl)phenyl)hydrazine hydrochloride demonstrated mutagenic potential, leading to increased rates of mutations in Salmonella typhimurium strains. These findings highlight the need for caution when considering this compound for therapeutic applications.
Q & A
Q. What are the established synthetic routes for (4-(sec-Butyl)phenyl)hydrazine hydrochloride, and how can purity be optimized?
Methodological Answer: The synthesis typically involves:
- Diazotization : Reacting 4-(sec-butyl)aniline with nitrous acid (HNO₂) under acidic conditions (e.g., HCl) to form a diazonium salt.
- Reduction : Using stannous chloride (SnCl₂) or sodium sulfite (Na₂SO₃) to reduce the diazonium salt to the hydrazine derivative.
- Purification : Recrystallization from ethanol or methanol to achieve >95% purity, monitored by HPLC or NMR .
Key Challenges : Competing side reactions (e.g., dimerization) require strict temperature control (0–5°C).
Q. What analytical techniques are critical for characterizing (4-(sec-Butyl)phenyl)hydrazine hydrochloride?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and hydrazine protonation (δ 8–10 ppm for NH₂ in D₂O).
- Mass Spectrometry (MS) : ESI-MS for molecular ion validation ([M+H]+ or [M-Cl]+ clusters).
- Elemental Analysis : Verify C, H, N, and Cl content (±0.3% deviation).
- HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water + 0.1% TFA) .
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and N95 respirators to prevent inhalation or dermal exposure.
- Ventilation : Use fume hoods for powder handling; avoid skin contact due to potential hemolytic effects .
- Waste Disposal : Neutralize with 10% NaOH before disposal to degrade hydrazine residues .
Advanced Research Questions
Q. How can substituent effects on the phenyl ring influence biological activity in experimental design?
Methodological Answer:
- Structural Modifications : Introduce electron-withdrawing (e.g., -CF₃) or donating (e.g., -OCH₃) groups to modulate electronic properties.
- Bioactivity Assays : Test in vitro against targets like aminopeptidase N or VEGFR2 using fluorogenic substrates. Compare IC₅₀ values to establish SAR trends .
Example : 4-Trifluoromethoxy analogs (IC₅₀ = 1.2 µM for VEGFR2 inhibition) vs. unsubstituted derivatives (IC₅₀ = 15 µM) .
Q. How should researchers address contradictions in reported biological data for hydrazine derivatives?
Methodological Answer:
- Control Variables : Standardize assay conditions (pH, solvent DMSO ≤0.1%, cell lines).
- Meta-Analysis : Cross-reference datasets from PubChem or EPA DSSTox to identify outliers.
- Mechanistic Studies : Use computational docking (AutoDock Vina) to validate binding modes vs. experimental IC₅₀ discrepancies .
Q. What computational tools are effective for predicting reactivity and stability?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to assess resonance stabilization of the hydrazine group.
- Molecular Dynamics (MD) : Simulate hydrolysis kinetics in aqueous buffers (pH 2–7) to predict shelf life .
Q. How does the compound’s stability vary under different storage conditions?
Methodological Answer:
Q. What strategies enhance selectivity in derivatization for targeted drug discovery?
Methodological Answer:
- Protection-Deprotection : Use Boc-protected hydrazines during coupling reactions to prevent side reactions.
- Click Chemistry : Incorporate triazole linkages via CuAAC (Cu-catalyzed azide-alkyne cycloaddition) for modular SAR exploration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
